molecular formula C17H18Cl2O4 B1191776 IACS-10759

IACS-10759

Numéro de catalogue B1191776
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

IACS-10759 is a potent inhibitor of complex I of OXPHOS. This compound effectively inhibits ATP production and oxygen consumption in isolated mitochondria, and inhibits the conversion of NADH to NAD+ in immunoprecipitated complex I in low nM range. This compound is orally bioavailable with excellent physicochemical properties in preclinical species, and shows significant efficacy in multiple tumor indications both in vitro and in vivo. This compound causes robust tumor regression, but has no effect in the same model when glycolysis is restored.

Applications De Recherche Scientifique

Targeting Cancer Cell Metabolism

IACS-10759 is a novel inhibitor of oxidative phosphorylation (OXPHOS), targeting complex I of the mitochondrial electron transport chain. Researchers have discovered its potential in targeting cancer cell metabolism, particularly in cases where tumor cells heavily rely on OXPHOS for energy production. Studies have shown that this compound can inhibit ATP production and oxygen consumption in cancer cells, effectively inducing apoptosis and inhibiting tumor growth in various cancer models, including acute myeloid leukemia (AML), triple-negative breast cancer (TNBC), and others. This inhibitor has demonstrated a significant extension of median survival in animal models of AML and robust tumor regression in glycolysis-deficient xenograft models, suggesting its potential as a therapeutic option in cancer treatment (Cancer discovery, 2019; Cancer Research, 2015; Clinical Cancer Research, 2017; Molecular Cancer Research, 2016).

Overcoming Chemotherapy Resistance

This compound has also been explored as a potential solution to overcome chemotherapy resistance in cancer treatment. Specifically, in the context of triple-negative breast cancer, this compound has shown promising results in stabilizing growth in patient-derived xenografts. This suggests that OXPHOS may be a metabolic vulnerability in certain cancer subtypes, such as TNBC, and targeting this pathway with this compound could enhance the efficacy of existing therapies (Cancer Research, 2021; Molecular Cancer Therapeutics, 2019).

Addressing Metabolic Vulnerabilities in Various Cancers

Research has highlighted the potential of this compound in addressing metabolic vulnerabilities across various cancer types. By inhibiting complex I of the electron transport chain, this compound induces a metabolic catastrophe in cancer cells, negatively impacting their ability to sustain energy homeostasis and biomass production. This action has been shown to extend median survival significantly in AML models and inhibit tumor growth in various other cancer types, underlining the broad potential of targeting metabolic pathways in cancer therapy (Molecular Cancer Therapeutics, 2015; Cancer Research, 2015).

Propriétés

Formule moléculaire

C17H18Cl2O4

SMILES

Unknown

Apparence

Solid powder

Synonymes

IACS-10759;  IACS 10759;  IACS10759.; Unknown

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.